(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid
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Overview
Description
(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid typically involves the protection of the amino group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid can undergo several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(Methoxycarbonyl)-3-methylmorpholine-3-carboxylic acid
- (S)-4-(Ethoxycarbonyl)-3-methylmorpholine-3-carboxylic acid
Uniqueness
(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides greater steric hindrance and stability compared to other protecting groups like methoxycarbonyl or ethoxycarbonyl . This stability is particularly advantageous in multi-step synthetic processes where selective deprotection is required.
Properties
IUPAC Name |
(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKAFGALKWOGOO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(COCCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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